Tin(2+); trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

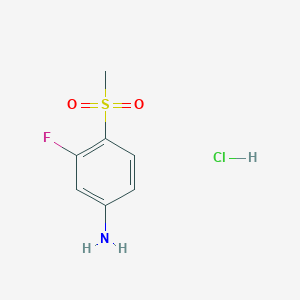

Tin(2+); trifluoromethanesulfonate can be synthesized through the reaction of tin(2+) chloride with trifluoromethanesulfonic acid. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:

SnCl2+2CF3SO3H→(CF3SO3)2Sn+2HCl

The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The product is then dried and packaged under an inert atmosphere to prevent degradation .

Analyse Des Réactions Chimiques

Types of Reactions

Tin(2+); trifluoromethanesulfonate is known to undergo various types of reactions, including:

Aldol Reactions: It acts as a catalyst in stereoselective aldol reactions, facilitating the formation of carbon-carbon bonds.

Michael Reactions: It is used in Michael additions to form carbon-carbon bonds between a nucleophile and an α,β-unsaturated carbonyl compound.

Cycloaddition Reactions: It catalyzes [3+2] cycloaddition reactions, leading to the formation of five-membered rings.

Friedel-Crafts Reactions: It is employed in Friedel-Crafts acylation and alkylation reactions to introduce acyl or alkyl groups into aromatic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, enones, and aromatic compounds. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example:

Aldol Reactions: β-hydroxy carbonyl compounds

Michael Reactions: Michael adducts

Cycloaddition Reactions: Five-membered ring compounds

Friedel-Crafts Reactions: Acylated or alkylated aromatic compounds

Applications De Recherche Scientifique

Tin(2+); trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Organic Synthesis: It is widely used as a catalyst in various organic synthesis reactions, including aldol, Michael, and Friedel-Crafts reactions.

Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Polymer Chemistry: It is used in the polymerization of certain monomers to produce specialized polymers with unique properties.

Mécanisme D'action

The mechanism of action of tin(2+); trifluoromethanesulfonate involves its role as a Lewis acid. It coordinates with electron-rich species, such as carbonyl groups, to activate them towards nucleophilic attack. This activation facilitates various organic reactions, including aldol and Michael reactions . The compound’s ability to stabilize reaction intermediates and transition states is crucial for its catalytic activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tin(2+) chloride

- Tin(2+) iodide

- Tin(2+) fluoride

- Zinc trifluoromethanesulfonate

- Copper(2+) trifluoromethanesulfonate

Uniqueness

Tin(2+); trifluoromethanesulfonate is unique due to its high Lewis acidity and stability under anhydrous conditions. Unlike other tin(2+) compounds, it is highly soluble in organic solvents, making it suitable for a wide range of organic synthesis reactions . Its trifluoromethanesulfonate groups also provide additional stability and reactivity compared to other halide or pseudohalide tin(2+) compounds .

Propriétés

IUPAC Name |

tin(2+);trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Sn/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZICSWRWPHAWLH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

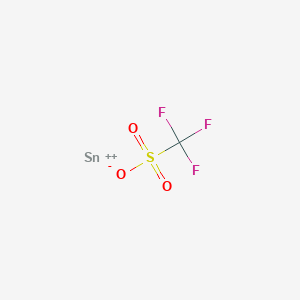

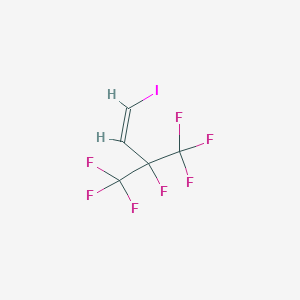

C(F)(F)(F)S(=O)(=O)[O-].[Sn+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3O3SSn+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768628.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride](/img/structure/B7768716.png)